

Milciclib maleate quality of life maintenance

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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

Cat. No.: S548113

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Milciclib (PHA-848125) Profile

The table below summarizes the key characteristics of Milciclib for your reference.

Property	Description
IUPAC Name/Synonyms	Milciclib; PHA-848125; PHA 848125 [1]
CAS Number	802539-81-7 [1] [2]
Molecular Formula	C ₂₅ H ₃₂ N ₈ O [1]
Molecular Weight	460.27 g/mol (GtoPdb); 460.57 g/mol (Selleckchem) [1] [3]
Mechanism of Action	Potent, ATP-competitive, dual inhibitor of multiple Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinase A (TRKA). [2] [3]

| **Primary Targets (IC₅₀)** | • CDK2/Cyclin A: 45 nM • TRKA: 53 nM • CDK7/Cyclin H: 150 nM • CDK4/Cyclin D1: 160 nM • CDK2/Cyclin E: 363 nM • CDK1/Cyclin B: 398 nM [2] [3] | | **Solubility** | **DMSO**: 92 mg/mL (199.75 mM). **Water**: Insoluble. **Ethanol**: Insoluble. [3] | | **Storage & Stability** | Store as supplied at -20°C. Stable for at least two years from date of receipt when stored as directed. For long-term

storage, solutions in DMSO should be frozen at -20°C or -80°C . Use fresh DMSO, as moisture absorption can reduce solubility. [3] | **Purity** | Typically $>99.90\%$ (HPLC) [2] |

Key Experimental Data & Protocols

Here is a summary of quantitative data and established protocols from recent literature to guide your experimental work.

In Vitro Anti-Proliferative Activity (IC_{50} Values)

The potency of Milciclib varies across different human cancer cell lines, as measured by cell viability assays (e.g., CCK-8, CellTiter-Glo) after 72 hours of treatment. [2] [4]

Cell Line	Cancer Type	IC_{50} (μM)	Assay & Duration
A2780	Ovarian Carcinoma	0.20 μM	CellTiter-Glo, 72 hrs [2]
HCT-116	Colorectal Carcinoma	0.275 μM	CCK-8, 72 hrs [4]
RKO	Colorectal Carcinoma	0.403 μM	CCK-8, 72 hrs [4]
MDA-MB-231	Breast Cancer	0.31 μM	CellTiter-Blue, 72 hrs [2]
MM1.S	Multiple Myeloma	0.72 μM	CellTiter-Blue, 72 hrs [2]
HEK-293T	Embryonic Kidney	1.5 μM	CellTiter-Blue, 72 hrs [2]

Standard In Vitro Protocol: Cell Viability & IC_{50} Determination

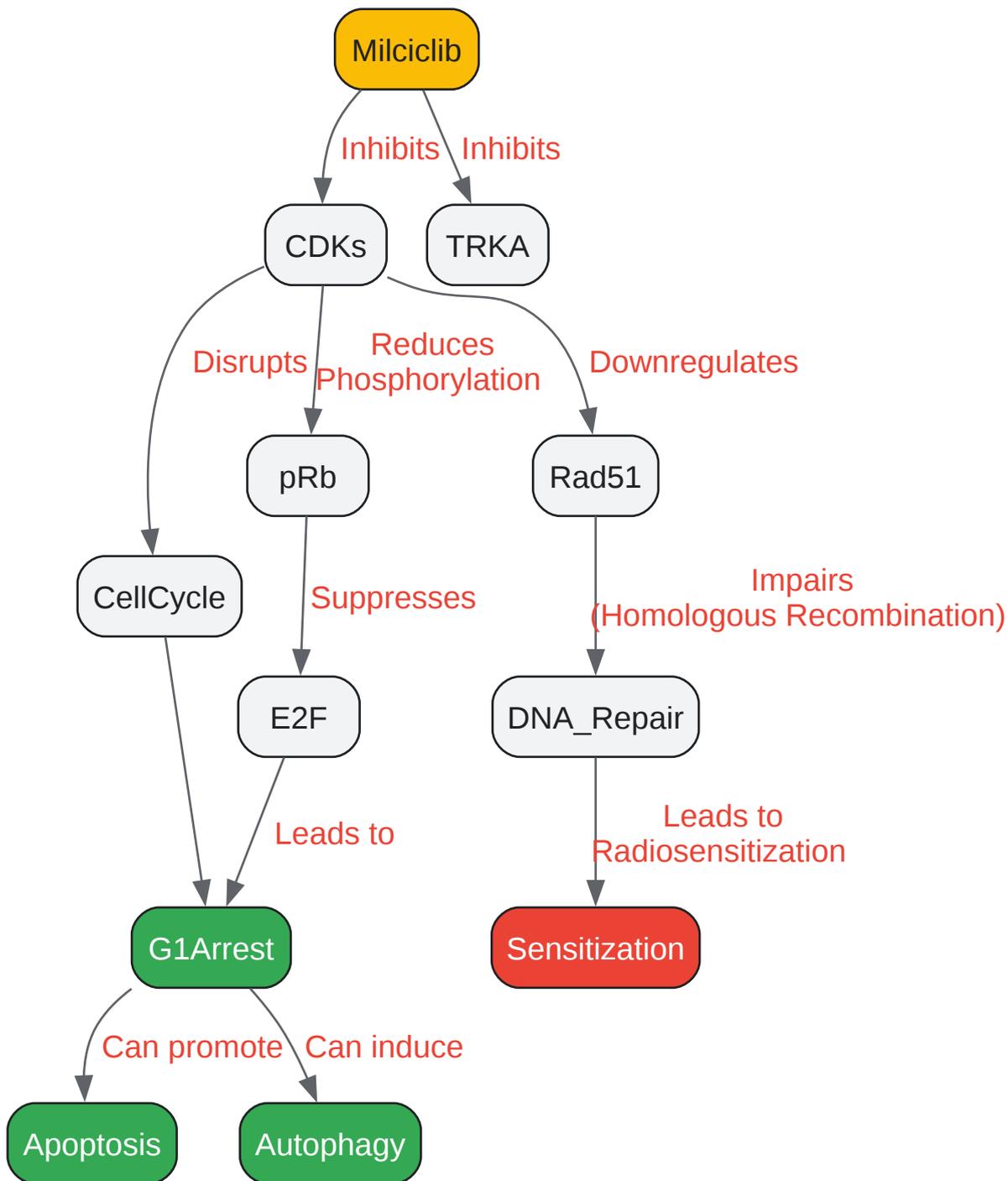
This is a typical workflow for assessing the cytotoxic effects of Milciclib, as used in recent studies on colorectal cancer (CRC) cells [4]:

- Seeding:** Plate cells (e.g., HCT-116, RKO) in 96-well plates at a density of 3,000 cells per well in 100 μL of complete medium.

- **Incubation:** Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Dosing:** Prepare Milciclib in DMSO and add to the culture medium. The final concentration of DMSO should not exceed 0.1%. A range of concentrations (e.g., 0-10 µM) is recommended for generating a dose-response curve.
- **Treatment:** Incubate cells with the compound for 72 hours.
- **Viability Measurement:** Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 1-4 hours at 37°C.
- **Analysis:** Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO-treated control group and determine the IC₅₀ value using non-linear regression analysis (e.g., with GraphPad Prism).

Mechanism of Action Analysis

Milciclib exerts its effects primarily through cell cycle arrest and induction of cell death. The following diagram illustrates its key mechanisms and downstream effects based on multiple studies [2] [4] [3].



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Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assays show high IC₅₀ values, suggesting low Milciclib potency. What could be wrong?

- **Check Cell Line Sensitivity:** Milciclib efficacy is cell line-dependent. Compare your IC₅₀ (e.g., ~0.28 µM for HCT-116) to published values in the table above. Using a resistant line may require higher concentrations [4].
- **Verify Solvent Handling:** Always use fresh, dry DMSO. Moisture-absorbing DMSO can significantly reduce solubility and effective concentration. The stock solution concentration should be verified [3].
- **Confirm Assay Duration:** Standard anti-proliferative effects are measured after 72 hours of continuous exposure. Shorter incubation times may not fully capture the cytostatic effect [2] [4].

Q2: How can I demonstrate the specific on-target effect of Milciclib in my cell model?

- **Analyze Cell Cycle Distribution:** Use flow cytometry. A successful CDK inhibition should lead to a **dose-dependent accumulation of cells in the G1 phase** and a corresponding reduction in S and G2/M phases [4].
- **Perform Western Blotting:** Monitor the phosphorylation status of key downstream targets. Effective Milciclib treatment should **reduce the hyperphosphorylated form of the retinoblastoma (pRb) protein** and lower protein levels of cyclins like Cyclin A [3].

Q3: Can Milciclib be used effectively in combination with other cancer therapies?

- **Yes, with demonstrated synergy.** Preclinical studies show:
 - **With Sorafenib in HCC:** The combination synergistically downregulates the oncoprotein c-Myc, suppressing tumor growth more effectively than either agent alone [5].
 - **With Radiotherapy in CRC:** Milciclib acts as a radiosensitizer. It impairs DNA damage repair by inhibiting Rad51, leading to increased radiation sensitivity. The sensitizer enhancement ratio (SER) was reported to be above 1 [4].

Q4: What is a suitable starting dose for in vivo studies, and how is it formulated?

- A commonly used and effective dose in mouse xenograft models is **40 mg/kg, administered orally (by gavage), twice daily** [5] [3].
- For in vivo formulation, one validated protocol is to prepare a **homogeneous suspension using 0.5% Carboxymethylcellulose sodium (CMC-Na)**. The suspension should be prepared fresh and administered at a working concentration of **≥5 mg/mL** [3].

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